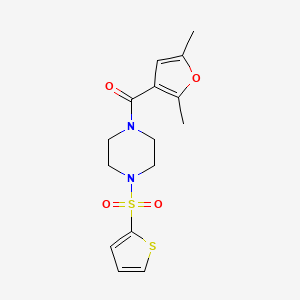
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Descripción general
Descripción
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide, also known as ETCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ETCA belongs to the family of thiazole-containing compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide can reduce tumor growth in animal models and improve the symptoms of inflammatory diseases. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and potential applications in various fields. However, one of the limitations of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide is its relatively complex synthesis method, which may limit its widespread use. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide.
Direcciones Futuras
There are several future directions for the study of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide. One direction is the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide-based materials with unique properties, such as improved conductivity or biocompatibility. Another direction is the further study of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide's potential applications in medicinal chemistry, including the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide, which may lead to the development of more effective and safer drugs.
Aplicaciones Científicas De Investigación
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In material science, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide has been studied for its potential use as a pesticide.
Propiedades
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-2-12-13(10-6-4-3-5-7-10)16-15(19-12)17-14(18)11-8-9-11/h3-7,11H,2,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTVRVJIIREKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4433468.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4433475.png)






![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![2-{4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433552.png)
![methyl 3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4433553.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4433565.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4433573.png)
![2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4433575.png)